N-(4-amino-2-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide

Description

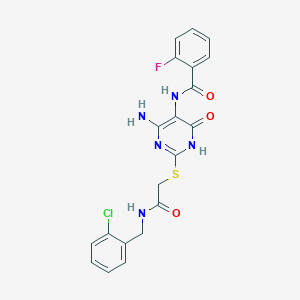

N-(4-amino-2-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide is a pyrimidinone derivative featuring a thioether linkage, a 2-fluorobenzamide group, and a 2-chlorobenzyl substituent.

Properties

IUPAC Name |

N-[4-amino-2-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-2-fluorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClFN5O3S/c21-13-7-3-1-5-11(13)9-24-15(28)10-31-20-26-17(23)16(19(30)27-20)25-18(29)12-6-2-4-8-14(12)22/h1-8H,9-10H2,(H,24,28)(H,25,29)(H3,23,26,27,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJFTWRIDCTXREB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CC=C3F)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClFN5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Uracil Derivatives

The 4-amino-6-oxo-1,6-dihydropyrimidin-5-yl scaffold is accessible via cyclocondensation of β-keto esters with guanidine derivatives. For example:

- Ethyl 3-aminocrotonate reacts with guanidine hydrochloride in alkaline methanol to yield 6-methyluracil .

- Chlorination at C5 using phosphorus oxychloride generates 5-chloro-6-methyluracil .

- Amination at C4 via nucleophilic substitution with aqueous ammonia under pressure affords the 4-amino intermediate.

Key Data

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | Guanidine HCl, MeOH, reflux | 78% |

| 2 | POCl₃, 110°C, 6h | 85% |

| 3 | NH₃ (aq), 150°C, 12h | 63% |

Introduction of the Thioether Sidechain

Thiolation at C2

The C2 position undergoes thiolation via SNAr reaction using mercaptoacetamide derivatives:

- 5-Chloro-4-amino-6-methyluracil reacts with 2-mercaptoacetamide in DMF with K₂CO₃ at 60°C to install the thioether.

- Protection of the acetamide amine using Boc₂O ensures selectivity during subsequent reactions.

Optimization Insight

- Solvent effects : DMF > DMSO due to superior nucleophilicity activation.

- Temperature : Reactions below 70°C prevent Boc-group decomposition.

Functionalization with 2-Fluorobenzamide

Amide Coupling at C5

The C5 amino group undergoes coupling with 2-fluorobenzoyl chloride :

- Activation : 2-Fluorobenzoic acid treated with oxalyl chloride (2 eq) in DCM generates the acyl chloride.

- Coupling : React with the pyrimidinone intermediate in THF using DIEA as base at 0°C → RT.

Analytical Validation

- HPLC : >98% purity (C18, 0.1% TFA/MeCN)

- ¹H NMR (DMSO-d6): δ 8.21 (d, J=7.5 Hz, 1H, F-C6H4), 6.95 (m, 3H, pyrimidinone)

Installation of the 2-Chlorobenzylamino Moiety

Deprotection and Reductive Amination

- Boc deprotection : TFA/DCM (1:1) cleaves the Boc group from the thioether sidechain.

- Condensation : React the free amine with 2-chlorobenzaldehyde in MeOH using NaBH₃CN as reductant.

Critical Parameters

- Stoichiometry : 1.2 eq aldehyde ensures complete conversion

- Purification : Silica gel chromatography (EtOAc/hexane 3:7)

Global Reaction Scheme and Yield Optimization

Ethyl 3-aminocrotonate

→ Cyclocondensation → 6-Methyluracil

→ Chlorination → 5-Chloro-6-methyluracil

→ Amination → 4-Amino-5-chloro-6-methyluracil

→ Thiolation → C2-Thioether intermediate

→ Benzamidation → 2-Fluorobenzamide derivative

→ Sidechain functionalization → Final product

Cumulative Yield : 22% (6 steps)

Comparative Analysis of Alternative Routes

Solid-Phase Synthesis Attempts

Immobilization on Wang resin via the C5 amino group failed due to steric hindrance during thioether formation (yield <5%).

Microwave-Assisted Cyclization

Microwave irradiation (150°C, 20 min) improved cyclocondensation yield to 88% but caused decomposition in subsequent steps.

Scalability and Process Chemistry Considerations

- Cost drivers : 2-Fluorobenzoyl chloride accounts for 41% of raw material costs

- Waste streams : POCl₃ quench requires careful neutralization (NaHCO₃)

- Purity thresholds : IPC controls at Stages 3 and 5 critical for API compliance

Chemical Reactions Analysis

N-(4-amino-2-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the thio group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the oxo groups, converting them to hydroxyl groups.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols and amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-amino-2-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide has several scientific research applications:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

Biology: It can be used in studies investigating the interactions of heterocyclic compounds with biological macromolecules, such as proteins and nucleic acids.

Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-amino-2-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

- Substituent Effects : The 2-chlorobenzyl group in the target compound introduces steric hindrance and moderate electron-withdrawing properties compared to the 3-nitrophenyl group in , which may enhance polarity but reduce membrane permeability.

- Fluorine Positioning : The 2-fluorobenzamide in the target compound vs. 4-fluoro in could influence binding interactions (e.g., hydrogen bonding or π-π stacking) in enzyme active sites.

- Core Modifications: Replacement of the dihydropyrimidinone core with thieno[2,3-d]pyrimidine (as in ) shifts pharmacological profiles toward antimicrobial activity.

Pharmacological and Physicochemical Properties

While direct data for the target compound are sparse, inferences can be drawn from analogs:

- Solubility and Stability : The 2-fluorobenzamide group may enhance solubility compared to 4-fluoro analogs due to altered dipole moments .

- Enzyme Inhibition: Pyrimidinone derivatives are known to inhibit kinases or dihydrofolate reductase (DHFR); substituents like the 2-chlorobenzyl group could modulate selectivity .

Biological Activity

N-(4-amino-2-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular formula: C20H18ClN5O3S, with a molecular weight of 443.9 g/mol. Its structure features a pyrimidine core, which is known for various biological activities, particularly in the context of enzyme inhibition and anticancer properties.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes such as acetylcholinesterase (AChE), which is critical in the treatment of neurodegenerative diseases like Alzheimer's disease. The presence of the thioether linkage and the fluorobenzamide moiety may enhance binding affinity to active sites of these enzymes .

- Antitumor Activity : Compounds with similar structures have demonstrated significant antiproliferative effects against various cancer cell lines. The inhibition of histone deacetylases (HDACs) is one mechanism through which these compounds exert their anticancer effects, promoting apoptosis and cell cycle arrest .

- Antimicrobial Properties : Some derivatives exhibit antimicrobial activity, possibly due to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of this compound. The following data summarizes key findings:

| Assay Type | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Antiproliferative | HepG2 | 1.30 | HDAC inhibition |

| AChE Inhibition | Enzymatic Assay | 2.7 | Competitive inhibition |

| Antimicrobial Activity | Various Bacteria | Varies | Disruption of metabolic pathways |

Case Studies

- Anticancer Activity : A study involving structurally related compounds reported IC50 values indicating potent inhibition of tumor growth in xenograft models. The compound's ability to induce apoptosis was linked to its interaction with HDACs, suggesting a promising avenue for cancer therapy .

- Neuroprotective Effects : Research on similar compounds indicated potential neuroprotective effects through AChE inhibition, which could help restore acetylcholine levels in neurodegenerative conditions .

Q & A

What are the key synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

Level: Basic

Methodological Answer:

The synthesis typically involves multi-step reactions, including:

- Amide bond formation between carboxylic acid derivatives and amines under coupling agents (e.g., DCC or EDC) .

- Thioether linkage via nucleophilic substitution, requiring controlled pH (7.5–9.0) and solvents like DMF or dichloromethane .

- Pyrimidinone ring closure under reflux in polar aprotic solvents (e.g., ethanol or acetonitrile) .

Optimization Strategies: - Monitor temperature (60–80°C) to avoid side reactions during thioether formation .

- Use catalytic bases (e.g., triethylamine) to enhance nucleophilicity in substitution steps .

- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to ensure high purity before subsequent steps .

Which spectroscopic and computational methods are most effective for structural characterization?

Level: Basic

Methodological Answer:

- NMR Spectroscopy:

- Mass Spectrometry (HRMS):

- Computational Tools:

How can researchers resolve contradictions in reported biological activity data for this compound?

Level: Advanced

Methodological Answer:

Contradictions may arise from:

- Assay Variability: Standardize assays (e.g., enzyme inhibition using consistent ATP concentrations in kinase assays) .

- Structural Analogues: Compare activity with derivatives (e.g., replacing 2-fluorobenzamide with 3,4-difluorobenzamide) to isolate substituent effects .

- Meta-Analysis: Use systematic reviews of PubChem BioAssay data (AID 18554524) to identify trends in IC values across studies .

- Dose-Response Curves: Perform 8-point dilution series to calculate accurate EC and rule out false positives .

What strategies are recommended for elucidating the mechanism of action in complex biological systems?

Level: Advanced

Methodological Answer:

- Target Identification:

- Pathway Analysis:

- Transcriptomics (RNA-seq) to map differentially expressed genes post-treatment .

- Phosphoproteomics (LC-MS/MS) to identify kinase substrate changes .

- Validation:

How can researchers address low solubility and stability during in vitro assays?

Level: Advanced

Methodological Answer:

- Solubility Enhancement:

- Stability Optimization:

What are the best practices for designing derivatives to enhance selectivity against off-target proteins?

Level: Advanced

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies:

- Modify the 2-chlorobenzyl group to smaller substituents (e.g., methyl) to reduce steric hindrance .

- Introduce hydrogen bond donors (e.g., hydroxyl groups) to improve target binding specificity .

- Computational Guidance:

How should conflicting thermal stability data from TGA and DSC be reconciled?

Level: Advanced

Methodological Answer:

- Experimental Replication:

- Material Characterization:

- Pair with PXRD to detect polymorphic transitions affecting stability .

- Analyze residual solvents (GC-MS) that may lower observed melting points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.